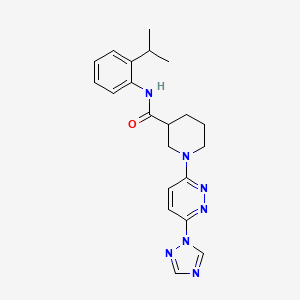

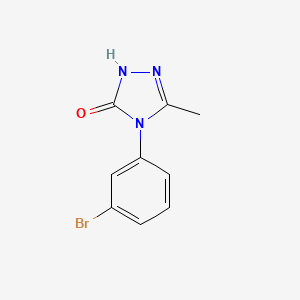

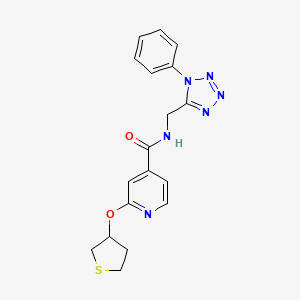

![molecular formula C17H19FN4O3S B2524117 4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-89-3](/img/structure/B2524117.png)

4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . Protodeboronation of pinacol boronic esters has also been reported .Scientific Research Applications

Fluorogenic Tagging in Chromatography

Compounds related to the fluorogenic tagging for carboxylic acids in high-performance liquid chromatography (HPLC) have been developed, such as 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles. These reagents react with carboxylic acids to produce fluorescent adducts, facilitating the detection of fatty acids and drugs with improved sensitivity in HPLC analyses (Toyo’oka et al., 1991).

Neurological Disease Research

Derivatives of piperazinyl ethyl benzamide, like the selective serotonin 1A (5-HT(1A)) molecular imaging probe used in conjunction with positron emission tomography (PET), have been instrumental in quantifying receptor densities in Alzheimer's disease patients, highlighting their utility in neurological research (Kepe et al., 2006).

Drug Metabolism and Pharmacokinetics

Studies on compounds such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide have contributed to understanding the metabolism and disposition of novel therapeutic agents. This research aids in elucidating pathways of drug elimination and metabolite formation, crucial for developing safe and effective medications (Renzulli et al., 2011).

Development of Radiolabeled Compounds

Fluorinated derivatives of benzamide, such as those used for the synthesis of 5-HT1A antagonists, play a critical role in developing radiolabeled compounds for neuroimaging. These derivatives enable the exploration of brain receptor distributions and the potential dynamic changes in serotonin levels, contributing to our understanding of various psychiatric and neurological disorders (Lang et al., 1999).

Antimicrobial and Antioxidant Activities

Compounds incorporating 1,3,4-oxadiazole structures have been synthesized and characterized for their potential antimicrobial and antioxidant activities. These studies provide insights into developing new therapeutic agents against resistant microbial strains and oxidative stress-related diseases (Karanth et al., 2019).

properties

IUPAC Name |

4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c18-13-6-4-12(5-7-13)16(24)19-10-14-20-21-17(25-14)26-11-15(23)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGTFFUYWJXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

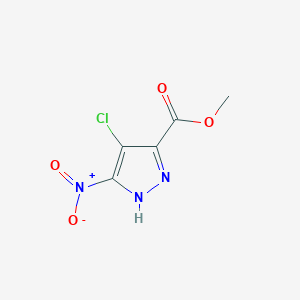

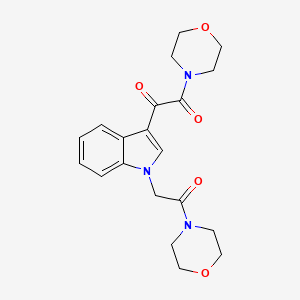

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)

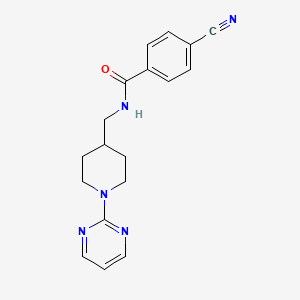

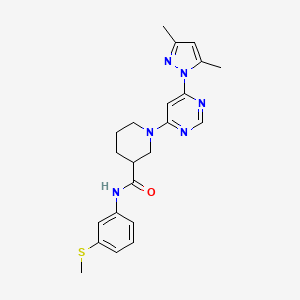

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)

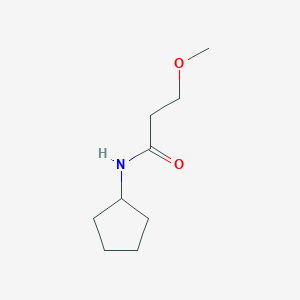

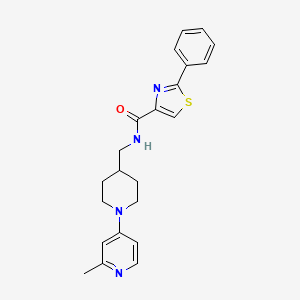

![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)